molecular formula C10H7N5O B5733026 N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5733026
M. Wt: 213.20 g/mol
InChI Key: KGUAOFTXRXRPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CTZ, is a synthetic compound that has gained considerable attention among researchers in recent years. The compound has been found to exhibit potent biological activity, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Furthermore, this compound has been shown to enhance the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. This compound is also stable under a wide range of experimental conditions, making it easy to handle and store. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Furthermore, this compound has not been extensively tested for its safety and toxicity, which could limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to further investigate its mechanism of action and biological activity. This could lead to the development of more potent and selective this compound analogs for use in drug development. Another future direction is to investigate the safety and toxicity of this compound, which could pave the way for its use in clinical settings. Additionally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-cyanobenzylamine with ethyl 2-amino-2-(4-cyanophenyl)acetate in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain this compound. This method has been reported to yield this compound with high purity and yield.

Scientific Research Applications

N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been shown to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, this compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c11-5-7-1-3-8(4-2-7)14-10(16)9-12-6-13-15-9/h1-4,6H,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUAOFTXRXRPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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